2-(Isoindolin-2-yl)thiazol-4-amine
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Overview
Description
2-(Isoindolin-2-yl)thiazol-4-amine is a heterocyclic compound that features both isoindoline and thiazole rings. These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoindolin-2-yl)thiazol-4-amine typically involves the condensation of an aromatic primary amine with a thiazole derivative. One common method includes the reaction of isoindoline with thiazole-4-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Isoindolin-2-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Isoindolin-2-yl)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Isoindolin-2-yl)thiazol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 4-(pyridin-4-yl)thiazol-2-amine and benzothiazole derivatives share structural similarities and exhibit comparable biological activities.
Isoindoline Derivatives: Compounds such as isoindoline-1,3-dione derivatives are also structurally related and have been studied for their diverse pharmacological properties.
Uniqueness
2-(Isoindolin-2-yl)thiazol-4-amine stands out due to its combined isoindoline and thiazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug design and development, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H11N3S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H11N3S/c12-10-7-15-11(13-10)14-5-8-3-1-2-4-9(8)6-14/h1-4,7H,5-6,12H2 |
InChI Key |
LBNHTSNDGQOOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC(=CS3)N |
Origin of Product |
United States |
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